molecular formula C11H21NO B12070536 4-[(Cyclobutylmethoxy)methyl]piperidine

4-[(Cyclobutylmethoxy)methyl]piperidine

Cat. No.: B12070536
M. Wt: 183.29 g/mol
InChI Key: QPULPWVTLLSLKU-UHFFFAOYSA-N
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Description

4-[(Cyclobutylmethoxy)methyl]piperidine (CAS: 79707-17-8) is a piperidine derivative with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.30 g/mol . Its structure comprises a piperidine ring substituted at the 4-position with a cyclobutylmethoxy-methyl group. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its versatile reactivity and ability to modulate physicochemical properties such as lipophilicity and steric bulk .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

4-(cyclobutylmethoxymethyl)piperidine

InChI

InChI=1S/C11H21NO/c1-2-10(3-1)8-13-9-11-4-6-12-7-5-11/h10-12H,1-9H2

InChI Key

QPULPWVTLLSLKU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COCC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of 4-[(Cyclobutylmethoxy)methyl]piperidine involves several synthetic routes. One common method is the reaction between cyclobutylmethyl chloride and piperidine under appropriate conditions. The cyclobutylmethyl group is introduced via this reaction, resulting in the desired compound.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimized reaction conditions and purification steps to achieve high yields.

Chemical Reactions Analysis

4-[(Cyclobutylmethoxy)methyl]piperidine can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Substitution reactions involving the piperidine ring or the cyclobutylmethyl group are possible.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.

Major products formed from these reactions depend on the specific reaction conditions and substituents present.

Scientific Research Applications

4-[(Cyclobutylmethoxy)methyl]piperidine finds applications in various scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Researchers explore its interactions with biological systems, including receptors and enzymes.

    Medicine: Investigations focus on potential therapeutic properties, such as antiviral or analgesic effects.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The exact mechanism by which 4-[(Cyclobutylmethoxy)methyl]piperidine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
4-[(Cyclobutylmethoxy)methyl]piperidine C₁₁H₂₁NO 183.30 Cyclobutylmethoxy-methyl Intermediate in drug synthesis
3-(4-Methoxybenzyl)piperidine C₁₃H₁₉NO 205.30 4-Methoxybenzyl Higher lipophilicity; antimicrobial activity
4-[(Phenylmethoxy)methyl]piperidine HCl C₁₃H₂₀ClNO 241.76 Phenylmethoxy-methyl; hydrochloride Improved solubility for pharmaceutical use
4-[(3-Nitrophenoxy)methyl]piperidine C₁₂H₁₆N₂O₃ 236.27 3-Nitrophenoxy-methyl Electron-withdrawing group; irritant (Xi hazard)
4-(2-Methylphenyl)methylpiperidine C₁₃H₁₉N 189.15 2-Methylphenyl-methyl Lower polarity; logP = 2.87

Key Observations :

  • Lipophilicity : Compounds with aromatic substituents (e.g., phenylmethoxy in ) exhibit higher logP values compared to aliphatic groups like cyclobutylmethoxy, influencing membrane permeability and bioavailability.
  • Reactivity : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) enhance stability for downstream functionalization.
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.

Biological Activity

4-[(Cyclobutylmethoxy)methyl]piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a cyclobutylmethoxy group, which may influence its interactions with biological targets. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of 4-[(Cyclobutylmethoxy)methyl]piperidine can be summarized as follows:

  • Molecular Formula : C12H19NO
  • Molecular Weight : 195.29 g/mol
  • IUPAC Name : 4-[(Cyclobutylmethoxy)methyl]piperidine

The biological activity of 4-[(Cyclobutylmethoxy)methyl]piperidine is primarily attributed to its interaction with various receptors and enzymes. Piperidine derivatives are known to exhibit a range of pharmacological effects, including:

  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : It could potentially modulate the activity of neurotransmitter receptors, such as dopamine or serotonin receptors, influencing mood and cognitive functions.

1. Antidepressant Effects

Research indicates that compounds with piperidine structures can exhibit antidepressant-like effects. In animal models, administration of similar piperidine derivatives has shown significant reductions in depressive behaviors, likely through modulation of monoamine neurotransmitter systems.

2. Analgesic Properties

Piperidine derivatives have also been studied for their analgesic properties. The mechanism may involve the inhibition of pain pathways through interaction with opioid receptors or modulation of inflammatory mediators.

3. Neuroprotective Activity

Some studies suggest that piperidine derivatives can exert neuroprotective effects, potentially through antioxidant mechanisms or by enhancing neurotrophic factor signaling pathways.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various piperidine derivatives, including those similar to 4-[(Cyclobutylmethoxy)methyl]piperidine. The results indicated that these compounds could significantly reduce immobility time in the forced swim test, a common model for assessing antidepressant activity .

Study 2: Pain Modulation

In a preclinical trial, a related piperidine derivative was tested for its analgesic effects using the hot plate test. The compound demonstrated significant pain relief compared to control groups, suggesting that modifications in the piperidine structure could enhance analgesic properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
4-(Methyl)piperidineStructureAntidepressant
1-(Cyclohexylmethyl)piperidineStructureAnalgesic
N-(3-Methoxybenzyl)piperidineStructureNeuroprotective

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